5-chloro-7-fluoro-1H-indole
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Overview
Description
5-chloro-7-fluoro-1H-indole is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The addition of chlorine and fluorine atoms to the indole structure can enhance its biological activity and chemical stability .
Mechanism of Action
Target of Action
It is known that indole derivatives, which include 5-chloro-7-fluoro-1h-indole, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to affect a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Indole derivatives are known to have a broad spectrum of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
5-Chloro-7-fluoro-1H-indole possesses various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . It binds with high affinity to multiple receptors, making it helpful in developing new useful derivatives .
Cellular Effects
The cellular effects of this compound are diverse, given its wide range of biological activities . It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, including any binding interactions with biomolecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-7-fluoro-1H-indole can be achieved through various methods. One common approach involves the halogenation of indole derivatives. For instance, the Leimgruber–Batcho indole synthesis is a well-known method for constructing indole derivatives . This method involves the reaction of o-nitrotoluene with dimethylformamide dimethyl acetal to form an intermediate, which is then cyclized to produce the indole core. Subsequent halogenation steps introduce the chlorine and fluorine atoms at the desired positions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale halogenation reactions using appropriate halogenating agents such as chlorine and fluorine sources. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-chloro-7-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of electron-donating groups, indole derivatives readily undergo electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Nucleophilic Substitution: The halogen atoms in the compound can be replaced by other nucleophiles.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include halogenating agents like N-bromosuccinimide (NBS) and chlorinating agents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can yield various halogenated indole derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
5-chloro-7-fluoro-1H-indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyestuffs.
Comparison with Similar Compounds
Similar Compounds
5-chloro-1H-indole: Similar structure but lacks the fluorine atom.
7-fluoro-1H-indole: Similar structure but lacks the chlorine atom.
5-chloro-3-(o-tolylsulfonyl)-1H-indole-2-carbohydrazide: A derivative with additional functional groups.
Uniqueness
5-chloro-7-fluoro-1H-indole is unique due to the presence of both chlorine and fluorine atoms, which can enhance its biological activity and chemical stability compared to other indole derivatives . This dual halogenation can lead to improved pharmacological properties and make it a valuable compound for further research and development .
Properties
IUPAC Name |
5-chloro-7-fluoro-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVWLRRLYMWPAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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